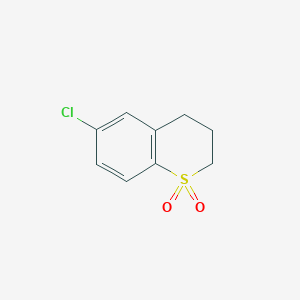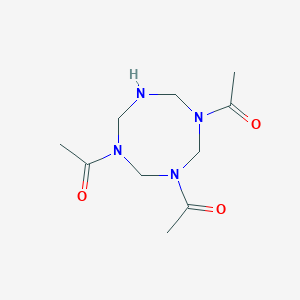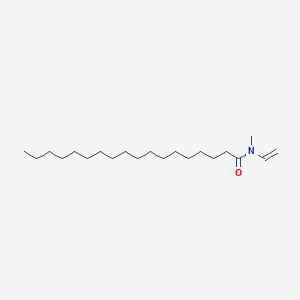
N-Ethenyl-N-methyloctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethenyl-N-methyloctadecanamide: is an organic compound with the molecular formula C21H41NO It is a long-chain amide with a vinyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethenyl-N-methyloctadecanamide typically involves the reaction of octadecanoic acid with N-methylvinylamine. The reaction is carried out under anhydrous conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethenyl-N-methyloctadecanamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethenyl-N-methyloctadecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of long-chain amides with biological membranes.
Industry: Used in the production of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of N-Ethenyl-N-methyloctadecanamide involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar amide group can form hydrogen bonds with other molecules. This dual functionality makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
- N-Ethenyl-N-methylhexadecanamide
- N-Ethenyl-N-methyldodecanamide
- N-Ethenyl-N-methylhexanoamide
Comparison: N-Ethenyl-N-methyloctadecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions with lipid bilayers. This makes it more effective in applications requiring strong membrane integration, such as drug delivery systems. In contrast, shorter-chain analogs may have lower membrane affinity and different solubility properties.
Eigenschaften
CAS-Nummer |
91601-20-6 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
N-ethenyl-N-methyloctadecanamide |
InChI |
InChI=1S/C21H41NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(3)5-2/h5H,2,4,6-20H2,1,3H3 |
InChI-Schlüssel |
ULPHERMLPPWENY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


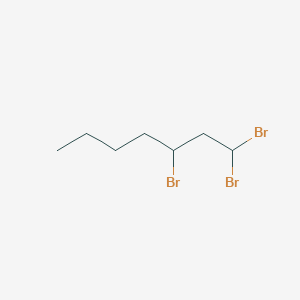

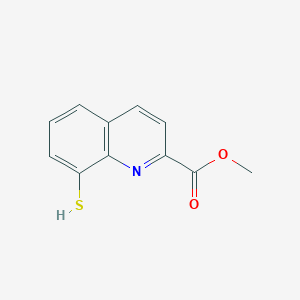

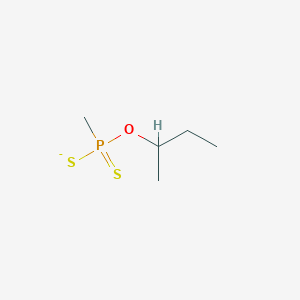

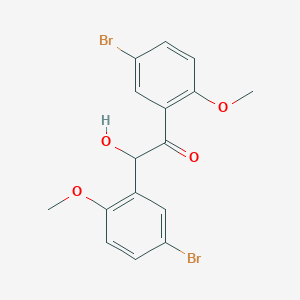

![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

